



Application Notes and Protocols for TCO-PEG6-NHS Ester in Flow Cytometry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG6-NHS ester is a versatile reagent that facilitates a two-step labeling strategy for flow cytometry, leveraging the principles of bioorthogonal chemistry. This approach allows for the precise and efficient labeling of cells and proteins. The N-Hydroxysuccinimide (NHS) ester group reacts with primary amines on target proteins, such as antibodies or cell surface proteins, to introduce a trans-cyclooctene (TCO) moiety. This "pre-targeting" step is followed by the introduction of a tetrazine-conjugated fluorophore, which rapidly and specifically reacts with the TCO group via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry".[1][2][3] This method offers high specificity and biocompatibility, making it ideal for various flow cytometry applications.[1][3] The PEG6 linker enhances the water solubility of the hydrophobic TCO group and minimizes steric hindrance, improving the efficiency of the bioorthogonal reaction.[4]

Principle of the Method

The use of **TCO-PEG6-NHS ester** in flow cytometry is based on a two-step labeling process:

• Pre-targeting: The NHS ester of the TCO-PEG6-NHS molecule covalently attaches the TCO group to primary amines (e.g., lysine residues) on the protein of interest (e.g., an antibody or a cell surface protein).[1]



Bioorthogonal Ligation: A fluorescent probe carrying a tetrazine (Tz) moiety is introduced.
 The TCO and tetrazine groups undergo a rapid and highly specific iEDDA cycloaddition reaction, resulting in the stable and covalent attachment of the fluorophore to the target.[3][5]

This two-step approach is particularly advantageous as it separates the targeting step from the detection step, allowing for greater flexibility and potentially reducing background noise.

Applications in Flow Cytometry

- Cell Surface Protein Labeling: Directly label primary amines on cell surface proteins to quantify cell populations or assess protein expression levels.[1]
- Pre-targeted Cell Labeling: Use a TCO-conjugated antibody to first bind to a specific cell surface antigen. Subsequently, a tetrazine-fluorophore is used to label the antibody-bound cells, enabling highly specific detection.[6][7]
- Multiplexed Analysis: The specificity of the TCO-tetrazine reaction allows for its use in multicolor flow cytometry panels in conjunction with other fluorescently labeled antibodies.

Experimental Protocols Protocol 1: Direct Labeling of Cell Surface Amines

This protocol describes the direct labeling of primary amines on the surface of cells with **TCO-PEG6-NHS ester**, followed by detection with a tetrazine-fluorophore.

Materials:

- Cells of interest
- TCO-PEG6-NHS ester
- Anhydrous DMSO or DMF
- PBS (amine-free, pH 8.0-8.5)
- Tetrazine-conjugated fluorophore (e.g., Tetrazine-Cy5)
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)



Flow cytometer

Procedure:

- Cell Preparation:
 - Harvest cells and wash twice with ice-cold, amine-free PBS.
 - Resuspend cells in amine-free PBS (pH 8.0-8.5) at a concentration of 1 x 10^6 cells/mL.
- TCO-PEG6-NHS Ester Labeling:
 - Immediately before use, prepare a 10 mM stock solution of TCO-PEG6-NHS ester in anhydrous DMSO.
 - Add the TCO-PEG6-NHS ester stock solution to the cell suspension to a final concentration of 100-500 μM. The optimal concentration should be determined empirically.
 - Incubate for 30 minutes at room temperature with gentle agitation.
- Washing:
 - Wash the cells three times with Flow Cytometry Staining Buffer to remove unreacted TCO-PEG6-NHS ester. Centrifuge at 300 x g for 5 minutes for each wash.
- Tetrazine-Fluorophore Staining:
 - \circ Prepare a solution of the tetrazine-conjugated fluorophore in Flow Cytometry Staining Buffer at a concentration of 1-10 μ M.
 - Resuspend the TCO-labeled cells in the tetrazine-fluorophore solution.
 - Incubate for 30-60 minutes at room temperature, protected from light.
- Final Washes and Analysis:
 - Wash the cells twice with Flow Cytometry Staining Buffer.
 - Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.



 Analyze the cells by flow cytometry using the appropriate laser and filter settings for the chosen fluorophore.

Protocol 2: Pre-targeting with a TCO-Conjugated Antibody

This protocol outlines the labeling of a specific cell surface antigen using a TCO-conjugated antibody, followed by detection with a tetrazine-fluorophore.

Part A: Antibody Conjugation with TCO-PEG6-NHS Ester

Materials:

- Antibody of interest (BSA and amine-buffer free)
- TCO-PEG6-NHS ester
- Anhydrous DMSO or DMF
- Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
- Desalting column (e.g., Zeba Spin Desalting Columns)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

- Antibody Preparation:
 - Dissolve the antibody in Conjugation Buffer at a concentration of 1-2 mg/mL.
- TCO-PEG6-NHS Ester Preparation:
 - Prepare a 10 mg/mL stock solution of TCO-PEG6-NHS ester in anhydrous DMSO.
- Conjugation Reaction:



- Add a 10-20 fold molar excess of the TCO-PEG6-NHS ester solution to the antibody solution.
- Incubate for 1-2 hours at room temperature with gentle mixing.
- Quenching (Optional):
 - Add quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes.
- Purification:
 - Remove unreacted TCO-PEG6-NHS ester using a desalting column according to the manufacturer's instructions, eluting with PBS.
 - Determine the degree of labeling (DOL) and protein concentration.

Part B: Staining of Cells with TCO-Conjugated Antibody and Tetrazine-Fluorophore

Materials:

- · Cells expressing the target antigen
- TCO-conjugated antibody
- Tetrazine-conjugated fluorophore
- Flow Cytometry Staining Buffer
- Flow cytometer

Procedure:

- Cell Preparation:
 - Harvest and wash cells, then resuspend in Flow Cytometry Staining Buffer at 1 x 10⁶ cells/mL.
- TCO-Antibody Incubation (Pre-targeting):



- Add the TCO-conjugated antibody to the cell suspension at a pre-determined optimal concentration.
- Incubate for 30-60 minutes on ice or at 4°C.
- Washing:
 - Wash the cells three times with Flow Cytometry Staining Buffer to remove unbound antibody.
- Tetrazine-Fluorophore Staining:
 - \circ Resuspend the cells in Flow Cytometry Staining Buffer containing the tetrazine-fluorophore (1-10 μ M).
 - Incubate for 30-60 minutes at room temperature, protected from light.
- Final Washes and Analysis:
 - Wash the cells twice with Flow Cytometry Staining Buffer.
 - Resuspend in an appropriate volume for flow cytometry analysis.

Quantitative Data

The following tables summarize typical concentration ranges and reaction conditions for the application of **TCO-PEG6-NHS ester** in flow cytometry, compiled from various sources.

Table 1: Recommended Concentration Ranges for Reagents



Reagent	Application	Concentration Range	Reference(s)
TCO-PEG6-NHS Ester	Direct Cell Labeling	100 - 500 μΜ	Optimization required
TCO-PEG6-NHS Ester	Antibody Conjugation	10-20 fold molar excess to antibody	[8]
Tetrazine-Fluorophore	Staining of TCO- labeled cells/antibodies	1 - 10 μΜ	[9]
TCO-conjugated Antibody	Pre-targeting of cells	10 - 30 μg/mL	[1]

Table 2: Typical Incubation Times and Conditions

Step	Temperature	Incubation Time	Reference(s)
TCO-PEG6-NHS Ester Labeling (Cells)	Room Temperature	30 minutes	[1]
TCO-PEG6-NHS Ester Conjugation (Antibody)	Room Temperature	1 - 2 hours	[8]
TCO-Antibody Incubation (Pre-targeting)	4°C or on ice	30 - 60 minutes	[1]
Tetrazine-Fluorophore Staining	Room Temperature	30 - 60 minutes	[9]

Experimental Controls for Flow Cytometry

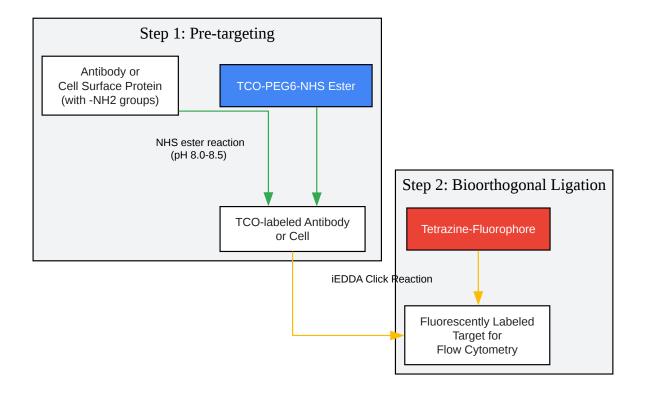
To ensure the validity of your results, it is crucial to include the following controls in your flow cytometry experiments:

Unstained Cells: To determine the level of cellular autofluorescence.[10][11]



- Cells + Tetrazine-Fluorophore only: To assess non-specific binding of the tetrazine probe.
- TCO-labeled Cells only (no tetrazine): To determine the background fluorescence of the cells after TCO modification.
- Isotype Control (for pre-targeting): Use a TCO-conjugated isotype control antibody that has the same immunoglobulin subtype as your primary antibody but is not specific for the target antigen. This control helps to determine non-specific binding of the antibody.[11]
- Fluorescence Minus One (FMO) Controls: In multicolor experiments, FMO controls are essential for accurate gating by showing the spread of fluorescence from other fluorophores into the channel of interest.[12]

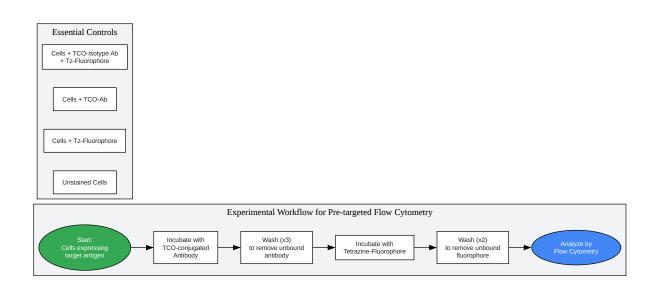
Visualizations



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Caption: Workflow of the two-step bioorthogonal labeling strategy.





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